molecular formula C10H10ClNO3 B1518044 3-[(3-Chloropropanoyl)amino]benzoic acid CAS No. 1153810-62-8

3-[(3-Chloropropanoyl)amino]benzoic acid

Cat. No.: B1518044
CAS No.: 1153810-62-8
M. Wt: 227.64 g/mol
InChI Key: NMWZONLMPZNTPM-UHFFFAOYSA-N
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Description

3-[(3-Chloropropanoyl)amino]benzoic acid is a benzoic acid derivative designed for chemical synthesis and pharmaceutical research. It features both a carboxylic acid and a chloro-substituted propanamide group attached to a benzoic acid core, making it a versatile intermediate for constructing more complex molecules. Its structure suggests potential as a building block in medicinal chemistry, similar to other aminobenzoic acid derivatives which are frequently used in the synthesis of compounds with diverse biological activities . The reactive chloropropanoyl group is a key handle for further functionalization, for instance, through nucleophilic substitution reactions, allowing researchers to create amide-linked structures or molecular hybrids. The benzoic acid moiety is a common pharmacophore found in many commercial drugs, including local anesthetics and anti-inflammatory agents . As a research chemical, it could be utilized in developing protease inhibitors, enzyme substrates, or fluorescent probes. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(3-chloropropanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-5-4-9(13)12-8-3-1-2-7(6-8)10(14)15/h1-3,6H,4-5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWZONLMPZNTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of 3-Aminobenzoic Acid with 3-Chloropropanoyl Chloride

The most common and direct synthetic route involves the reaction of 3-aminobenzoic acid with 3-chloropropanoyl chloride under controlled conditions:

  • Reactants:

    • 3-Aminobenzoic acid (starting amine substrate)
    • 3-Chloropropanoyl chloride (acylating agent)
  • Reaction Conditions:

    • Typically performed in an aprotic polar solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or dioxane.
    • Temperature range: 0°C to 50°C, preferably around 20°C to avoid side reactions.
    • Presence of a base such as triethylamine or N-methylmorpholine to neutralize HCl generated during acylation.
    • Reaction time: 1 to 5 hours depending on scale and conditions.
  • Mechanism:
    The nucleophilic amino group of 3-aminobenzoic acid attacks the electrophilic carbonyl carbon of 3-chloropropanoyl chloride, forming an amide bond and releasing HCl, which is scavenged by the base.

Purification and Isolation

  • After completion, the reaction mixture is typically quenched and the product isolated by filtration or extraction.
  • Crystallization is performed from solvent mixtures such as methyl tert-butyl ether (MTBE) and heptane in ratios from 1:1 to 1:8 to obtain a crystalline solid with high purity.
  • Further purification can be done by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) if needed to remove impurities.

Yield and Purity

  • The yield of the crystalline intermediate (amide product before final acid form) can reach approximately 86% with high purity.
  • The final compound is obtained after acidification or solvent exchange steps, with purity suitable for research applications.

Alternative Synthetic Approaches and Related Reactions

While the direct acylation is the primary method, related literature describes similar acylation reactions with chloropropanoyl chloride on various aminobenzoic acid derivatives and hydrazides, which can inform optimization:

  • Reaction of acid chlorides with aminobenzoic acid derivatives in benzene or other solvents at low temperature (0-15°C) for several hours, monitored by TLC, yielding high product purity (80-92%).
  • Use of mixed carboxylic anhydrides prepared by treating carboxylic acids with sulfonyl chlorides (e.g., methanesulfonyl chloride) as an alternative acylating intermediate to improve reaction cleanliness and yield.
  • Application of different amine bases (e.g., N,N-diisopropylethylamine, pyridine, DBU) and solvents (DMF, NMP, DMA) to optimize reaction conditions and reduce side reactions.

Data Summary Table of Preparation Parameters

Parameter Details
Starting Materials 3-Aminobenzoic acid, 3-chloropropanoyl chloride
Solvents THF, DCM, dioxane, benzene, MTBE/heptane mixtures
Temperature Range 0°C to 50°C (optimal ~20°C)
Reaction Time 1 to 5 hours
Base Used Triethylamine, N-methylmorpholine, N,N-diisopropylethylamine, pyridine, DBU
Product Isolation Crystallization from MTBE/heptane or ethanol/water mixtures; RP-HPLC purification
Yield Up to 86% for crystalline intermediate; 80-92% in related acylation reactions
Purity High purity crystalline solid suitable for research

Research Findings and Optimization Notes

  • The reaction proceeds cleanly without epimerization under mild conditions, indicating good stereochemical stability of the product.
  • Crystallization solvent choice and temperature control are critical for obtaining the desired polymorphic form and high purity.
  • Use of tert-butyl esters as protecting groups in related synthetic routes improves handling and purification efficiency.
  • Monitoring by thin-layer chromatography (TLC) and spectral methods (NMR, IR) is standard to confirm reaction completion and product identity.
  • The presence of the chloro substituent on the propanoyl moiety provides a reactive handle for further chemical modifications or biological activity studies.

Concluding Remarks

The preparation of 3-[(3-Chloropropanoyl)amino]benzoic acid is well-established via the acylation of 3-aminobenzoic acid with 3-chloropropanoyl chloride under mild conditions with an amine base in aprotic solvents. The method yields high-purity crystalline products suitable for research use. Optimization of solvent, temperature, and purification steps can further enhance yield and product quality. This compound serves as a valuable intermediate for further pharmaceutical and chemical research.

Chemical Reactions Analysis

Types of Reactions: 3-[(3-Chloropropanoyl)amino]benzoic acid undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.

  • Substitution: Substitution reactions involve the replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydroxide (NaOH).

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Amines and their derivatives.

  • Substitution Products: Various substituted benzoic acids.

Scientific Research Applications

3-[(3-Chloropropanoyl)amino]benzoic acid has diverse applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is utilized in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[(3-Chloropropanoyl)amino]benzoic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the context in which the compound is used, such as in enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Methyl 2-[(3-Chloropropanoyl)amino]benzoate (CAS 37795-76-9)

Molecular Formula: C₁₁H₁₂ClNO₃ Molecular Weight: 241.67 g/mol Key Features:

  • Replaces the carboxylic acid group with a methyl ester.
  • Melting point: 94°C .

Comparison :

  • Solubility : The ester group reduces polarity compared to the carboxylic acid, decreasing aqueous solubility but enhancing organic solvent compatibility.
  • Reactivity : The ester is less acidic (pKa ~5–6 for esters vs. ~2–3 for carboxylic acids), making it more stable under basic conditions.

3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic Acid

Molecular Formula: C₁₅H₁₁NO₄ Molecular Weight: 269.25 g/mol Key Features:

  • Contains an isobenzofuranone ring fused to the amide group.
  • Dihedral angle between aromatic and isobenzofuranone rings: 67.82° .
  • Stabilized by intermolecular O–H···O and N–H···O hydrogen bonds .

Comparison :

  • Hydrogen Bonding : Enhanced crystal packing due to hydrogen bonds may improve thermal stability.
  • Synthesis : Prepared via condensation reactions involving sodium ethoxide and bis(tributyltin) oxide, differing from the target compound’s likely acylation route .

4-[(2-(Mercaptomethyl)-1-oxo-3-phenylpropyl)amino]benzoic Acid

Key Features :

  • Contains a mercaptomethyl (-CH₂SH) and phenyl group.

Comparison :

  • Electronic Effects : The mercaptomethyl group introduces sulfur-based nucleophilicity, contrasting with the electron-withdrawing chlorine in the target compound.
  • Lipophilicity : The phenyl group increases hydrophobicity, which may enhance membrane permeability compared to the chloro-substituted derivative.

General Trends Across Analogous Compounds

Property 3-[(3-Chloropropanoyl)amino]benzoic Acid Methyl Ester Analog Isobenzofuranone Derivative Mercaptomethyl-Phenyl Derivative
Functional Groups Carboxylic acid, amide, Cl Ester, amide, Cl Carboxylic acid, fused ring Carboxylic acid, mercaptomethyl
Molecular Weight (g/mol) 229.64 241.67 269.25 ~300 (estimated)
Polarity High (due to -COOH) Moderate Moderate-High Moderate
Key Interactions Hydrogen bonding (potential) Ester hydrolysis Hydrogen bonding Sulfur-mediated reactivity

Biological Activity

3-[(3-Chloropropanoyl)amino]benzoic acid, also known as 2-[(3-Chloropropanoyl)amino]benzoic acid (CAS#: 79310-89-7), is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzoic acid moiety linked to a chloropropanoyl group via an amine bond. This structural configuration suggests potential interactions with biological macromolecules.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC10H10ClN1O2
Molecular Weight229.65 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of para-aminobenzoic acid (PABA), closely related to this compound, have shown efficacy against various bacterial strains such as E. coli and Salmonella . The presence of the chloropropanoyl group may enhance the interaction with microbial cell membranes, leading to increased antimicrobial activity.

2. Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are notable. Studies on similar benzoic acid derivatives have demonstrated inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . This suggests that this compound may similarly modulate inflammatory pathways.

3. Anticancer Activity

Recent investigations into the anticancer properties of related compounds highlight their ability to inhibit cancer cell proliferation. For example, certain PABA derivatives have shown IC50 values comparable to established chemotherapeutics like doxorubicin against various cancer cell lines . The mechanism may involve induction of apoptosis and inhibition of cell cycle progression.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer proliferation, such as COX and acetylcholinesterase (AChE) .
  • Protein Interaction : The chloropropanoyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
  • Cell Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes, leading to cell death .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzoic acid derivatives against Listeria monocytogenes. Results indicated that modifications in the side chains significantly enhanced antibacterial activity, suggesting that similar modifications in this compound could yield potent antimicrobial agents .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan, a derivative of PABA demonstrated significant reduction in paw edema compared to control groups. This supports the hypothesis that this compound may exert similar anti-inflammatory effects through COX inhibition .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(3-Chloropropanoyl)amino]benzoic acid, and how can reaction yields be improved?

  • Methodological Answer : Begin with a nucleophilic acyl substitution reaction between 3-aminobenzoic acid and 3-chloropropanoyl chloride under inert conditions. Optimize solvent polarity (e.g., dichloromethane or DMF) and stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride). Monitor progress via thin-layer chromatography (TLC) and purify using recrystallization or column chromatography. For yield improvement, consider microwave-assisted synthesis or catalytic bases like triethylamine to neutralize HCl byproducts .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the presence of the chloro-propanoyl group (e.g., δ ~4.2 ppm for CH2_2Cl protons) and aromatic protons from the benzoic acid moiety.
  • FTIR : Identify characteristic peaks such as C=O (amide I band at ~1650–1680 cm1^{-1}) and O-H (carboxylic acid at ~2500–3300 cm1^{-1}) .
  • X-ray crystallography : Employ SHELX software for single-crystal structure determination to resolve bond angles and molecular conformation .

Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity?

  • Methodological Answer : Screen for antimicrobial activity using agar diffusion assays (e.g., against Gram-positive/negative bacteria) or enzyme inhibition studies (e.g., COX-2 or kinases). Use in vitro cytotoxicity assays (MTT or resazurin) on human cell lines to assess therapeutic potential. Reference standards like 4-aminosalicylic acid () can serve as structural analogs for comparative analysis .

Advanced Research Questions

Q. How can contradictory data on the compound’s crystal polymorphism or spectroscopic profiles be resolved?

  • Methodological Answer : Perform controlled recrystallization in different solvents (e.g., ethanol vs. acetonitrile) to isolate polymorphs. Use differential scanning calorimetry (DSC) to compare melting points and thermograms. Validate findings with high-resolution powder X-ray diffraction (PXRD) and cross-reference with computational models (e.g., density functional theory (DFT) for vibrational spectra) .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., replacing the chloropropanoyl group with fluorinated or alkyl chains). Test these analogs in parallel biological assays (e.g., enzyme inhibition or cellular uptake). Use multivariate statistical analysis (e.g., principal component analysis) to correlate substituent electronegativity or steric effects with activity .

Q. What computational tools are recommended for predicting binding affinities or metabolic pathways?

  • Methodological Answer : Leverage molecular docking software (AutoDock Vina, Schrödinger Suite) with PubChem-derived 3D structures (InChI Key: YDLVDMUKKCZZHI-UHFFFAOYSA-N, ) to simulate interactions with target proteins. For metabolic prediction, use in silico platforms like ADMET Predictor or MetaSite to identify potential Phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Q. How can metabolic stability and toxicity be assessed in preclinical models?

  • Methodological Answer : Conduct hepatic microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification of parent compound depletion. For toxicity, use zebrafish embryos or 3D organoid models to evaluate acute toxicity (LC50_{50}) and organ-specific effects. Cross-validate with in vitro genotoxicity assays (Ames test or Comet assay) .

Q. What analytical methods are suitable for quantifying trace impurities in bulk samples?

  • Methodological Answer : Develop a validated HPLC method with a C18 column and UV detection (λ = 254 nm). Use gradient elution (water/acetonitrile with 0.1% TFA) to separate impurities like unreacted 3-aminobenzoic acid or chlorinated byproducts. Calibrate with certified reference materials (e.g., 3-Amino-4-propoxybenzoic Acid Hydrochloride, ) for accuracy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(3-Chloropropanoyl)amino]benzoic acid
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3-[(3-Chloropropanoyl)amino]benzoic acid

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